2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both triazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with succinic anhydride under microwave irradiation.
Formation of the Thiazole Ring: The thiazole ring is often synthesized through the reaction of thioamides with α-haloketones.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the triazole ring, converting it to a dihydrotriazole derivative.
Substitution: Nucleophilic substitution reactions are common, especially at the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The triazole ring is known to inhibit certain enzymes, making the compound useful in biochemical studies.
Medicine
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for drug development.
Anticancer Research: Studies have shown potential anticancer activity, particularly against certain cell lines.
Industry
Agrochemicals: Used in the development of pesticides and herbicides due to its biological activity.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes. The triazole ring can bind to the active site of enzymes, blocking their activity. This inhibition can affect various biochemical pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Used in energetic materials and exhibits high thermal stability.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
Uniqueness
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both triazole and thiazole rings, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C7H8N6OS2 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N6OS2/c8-5-11-7(13-12-5)16-3-4(14)10-6-9-1-2-15-6/h1-2H,3H2,(H,9,10,14)(H3,8,11,12,13) |
InChI Key |
UFLXYAGDZLGQFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CSC2=NNC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.